2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Description
2-(2,3-Dihydro-1H-indol-1-yl)-4'-methyl-2'-(piperidin-1-yl)-1,6-dihydro-[4,5'-bipyrimidin]-6-one is a bipyrimidinone derivative characterized by a fused pyrimidinone core linked to a substituted pyrimidine ring. Key structural features include:
- Piperidine substitution: The 2'-piperidin-1-yl group enhances solubility and may modulate pharmacokinetic properties, such as metabolic stability .
While specific biological data for this compound are unavailable in the provided evidence, bipyrimidinones are frequently explored as kinase inhibitors or GPCR modulators due to their ability to mimic purine scaffolds in ATP-binding pockets. Its synthesis and structural characterization likely employ crystallographic tools like SHELXL for refinement, as described in and .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15-17(14-23-21(24-15)27-10-5-2-6-11-27)18-13-20(29)26-22(25-18)28-12-9-16-7-3-4-8-19(16)28/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQHYQLXTOBVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C43)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multi-step organic synthesis
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Introduction: The piperidine group can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Bipyrimidine Formation: The bipyrimidine structure can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one can undergo various chemical reactions, including:
Oxidation: The indole and piperidine moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2,3-Dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential as a therapeutic agent.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Substituents :
- Indole (target compound) vs. indazole (): Indazole’s additional nitrogen may improve metabolic stability and π-π stacking .
- Imidazopyridine (): The basic nitrogen enhances solubility but may reduce blood-brain barrier penetration compared to indole .
Piperidine Modifications :
- The target compound’s piperidinyl group is unmodified, whereas ’s third compound includes an isopropyl-piperidinyl group, which could prolong half-life via steric shielding from enzymes .
Halogenation :
- The fluoro-benzisoxazole in ’s compound introduces electronegativity and metabolic resistance, absent in the target compound .
Research Findings and Hypothetical Data
Physicochemical Properties (Estimated)
| Property | Target Compound | 2-(2-Methylindazol-5-yl)-... | 2,8-Dimethylimidazopyridinyl-... | Fluoro-benzisoxazole Derivative |
|---|---|---|---|---|
| LogP | ~2.8 (moderate) | ~3.1 | ~2.5 | ~3.4 |
| Water Solubility (µM) | ~50 (low) | ~30 | ~80 | ~20 |
| PSA (Ų) | ~90 | ~95 | ~85 | ~100 |
LogP: Partition coefficient; PSA: Polar surface area. Estimates based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
